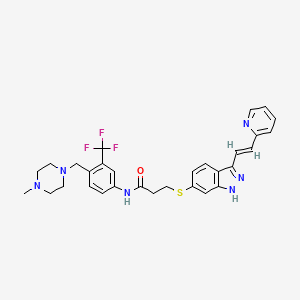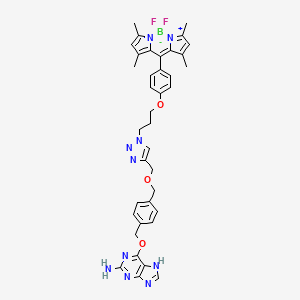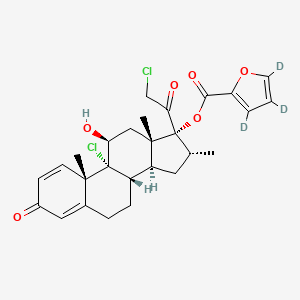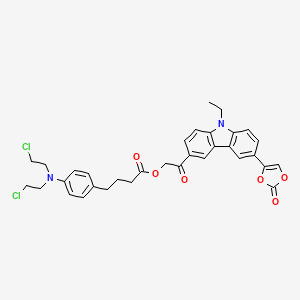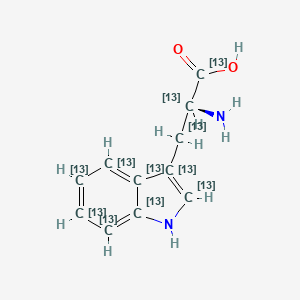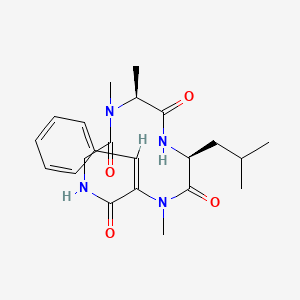
Tentotoxin, Alternaria alternata
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tentoxin is a natural cyclic tetrapeptide produced by the phytopathogenic fungus Alternaria alternata . It is known for selectively inducing chlorosis in several germinating seedling plants, making it a potential natural herbicide . Tentoxin was first isolated and characterized by George Templeton and colleagues in 1967 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tentoxin can be synthesized using a combination of lytic enzymes from Helix pomatia and Trichoderma harzianum with the commercial preparation “novozym” to prepare protoplasts from Alternaria alternata . Optimal incubation conditions convert mycelial cells into protoplasts, which can then produce tentoxin .
Industrial Production Methods
Industrial production of tentoxin involves submerged as well as surface-grown mycelia. Protoplasts from submerged mycelia are particularly active in producing tentoxin . The biosynthetic activity of protoplasts from surface-grown mycelium is about 40% that of intact mycelia .
Analyse Des Réactions Chimiques
Types of Reactions
Tentoxin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a lactam, which means it can participate in reactions typical of cyclic amides .
Common Reagents and Conditions
Common reagents used in reactions involving tentoxin include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. Specific conditions depend on the desired reaction and product .
Major Products Formed
The major products formed from reactions involving tentoxin include various oxidized and reduced derivatives, depending on the reagents and conditions used .
Applications De Recherche Scientifique
Tentoxin has several scientific research applications:
Mécanisme D'action
Tentoxin exerts its effects by selectively inducing chlorosis in germinating seedling plants . It interferes with the normal functioning of chloroplasts, leading to a loss of chlorophyll and subsequent yellowing of the leaves . The molecular targets and pathways involved include enzymes and proteins essential for chloroplast function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alternariol: Another mycotoxin produced by Alternaria alternata, known for its toxic effects on plants and animals.
Tenuazonic Acid: A mycotoxin with similar phytotoxic properties, also produced by Alternaria alternata.
Alternariol Monomethyl Ether: A derivative of alternariol with similar toxic effects.
Uniqueness
Tentoxin is unique in its specific action of inducing chlorosis in seedling plants, making it a valuable tool for studying plant physiology and a potential natural herbicide .
Propriétés
Numéro CAS |
65452-16-6 |
|---|---|
Formule moléculaire |
C22H30N4O4 |
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
(3S,6S,12E)-12-benzylidene-1,6,7-trimethyl-3-(2-methylpropyl)-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone |
InChI |
InChI=1S/C22H30N4O4/c1-14(2)11-17-22(30)26(5)18(12-16-9-7-6-8-10-16)21(29)23-13-19(27)25(4)15(3)20(28)24-17/h6-10,12,14-15,17H,11,13H2,1-5H3,(H,23,29)(H,24,28)/b18-12+/t15-,17-/m0/s1 |
Clé InChI |
SIIRBDOFKDACOK-YQMBXKBSSA-N |
SMILES isomérique |
C[C@H]1C(=O)N[C@H](C(=O)N(/C(=C/C2=CC=CC=C2)/C(=O)NCC(=O)N1C)C)CC(C)C |
SMILES canonique |
CC1C(=O)NC(C(=O)N(C(=CC2=CC=CC=C2)C(=O)NCC(=O)N1C)C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


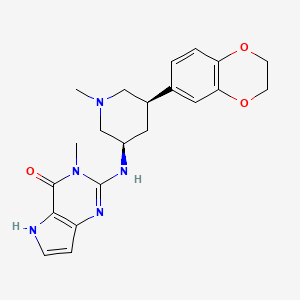
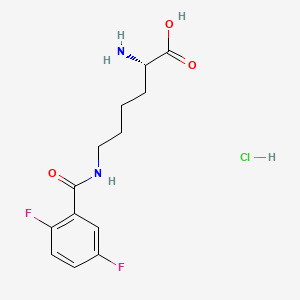
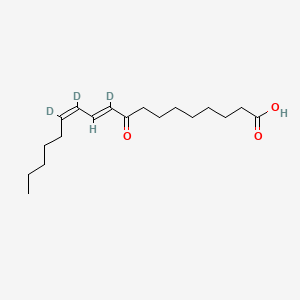
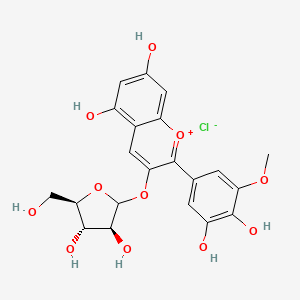
![5'-O-[(11-Phenoxyundecanoyl)sulfamoyl]adenosine](/img/structure/B12424187.png)
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidin-2-one](/img/structure/B12424200.png)
![1-[2-chloro-7-[(1R)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea](/img/structure/B12424203.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12424206.png)
